4-[(2,2,2-trichloroacetyl)amino]phenyl 3-[(4-nitrophenyl)thio]propanoate
Overview
Description
4-[(2,2,2-trichloroacetyl)amino]phenyl 3-[(4-nitrophenyl)thio]propanoate is a useful research compound. Its molecular formula is C17H13Cl3N2O5S and its molecular weight is 463.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 461.961076 g/mol and the complexity rating of the compound is 554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Asymmetric Synthesis and Chiral Intermediates
Compounds with functionalities similar to "4-[(2,2,2-trichloroacetyl)amino]phenyl 3-[(4-nitrophenyl)thio]propanoate" have been used in asymmetric synthesis. For instance, asymmetric synthesis of chiral alcohols, like (S)-3-chloro-1-phenyl-1-propanol, utilizes microbial reductases, highlighting the compound's potential in producing enantiomerically pure substances that are valuable in pharmaceuticals (Choi et al., 2010).
Antimalarial Activity
Structurally similar compounds have been synthesized and evaluated for their antimalarial activities. Their structure-activity relationship studies have contributed to the development of new drugs against resistant strains of malaria, indicating the potential pharmaceutical applications of these compounds (Werbel et al., 1986).
Biological Activity of N-Dichloroacetyl Oxazolidines
N-Dichloroacetyl derivatives, related to the dichloroacetyl group in the compound, have shown latent herbicide safener properties, suggesting applications in agriculture for protecting crops against herbicidal damage (Li Ying-jia, 2013).
Antibacterial and Antifungal Activities
Derivatives of structurally related compounds have been synthesized and evaluated for their antibacterial and antifungal activities. This indicates the compound's potential use in developing new antimicrobial agents (Al-Kamali et al., 2014).
Photophysical Properties
Compounds bearing nitrophenyl and other substituents have been studied for their photophysical properties, suggesting applications in materials science, such as in the development of optical storage materials and sensors (Meng et al., 1996).
Properties
IUPAC Name |
[4-[(2,2,2-trichloroacetyl)amino]phenyl] 3-(4-nitrophenyl)sulfanylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl3N2O5S/c18-17(19,20)16(24)21-11-1-5-13(6-2-11)27-15(23)9-10-28-14-7-3-12(4-8-14)22(25)26/h1-8H,9-10H2,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKROAOOVLCYLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(Cl)(Cl)Cl)OC(=O)CCSC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl3N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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